7-benzyl-8-(benzylamino)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one
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Overview
Description
7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a purine derivative with a complex structure that includes benzyl and benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of theophylline with benzyl chloride, potassium carbonate, and potassium iodide in dimethylformamide (DMF) to produce an intermediate compound. This intermediate is then further reacted to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the purine ring.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .
Comparison with Similar Compounds
Similar Compounds
- 7-BENZYL-8-(BENZYLAMINO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(BENZYLAMINO)-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-(BENZYLAMINO)-1,3-DIMETHYL-7-(2-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
7-BENZYL-8-(BENZYLAMINO)-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-benzyl-8-(benzylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H19N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-15-10-6-3-7-11-15)19(22-17)21-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,21,22)(H,23,26,27) |
InChI Key |
WZMNREPKOIIFRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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